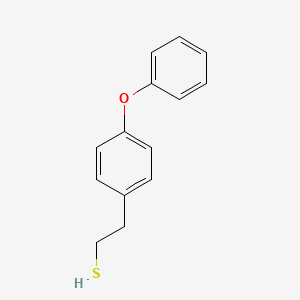

2-(4-Phenoxyphenyl)ethanethiol

Description

Chemical Classification within Organic Chemistry

From a classification standpoint, 2-(4-Phenoxyphenyl)ethanethiol falls into several key categories of organic chemistry. It is fundamentally an organosulfur compound due to the presence of a carbon-sulfur bond. ontosight.ai More specifically, it is classified as a thiol, which is an organic compound containing a sulfhydryl (-SH) functional group. The presence of the phenyl group attached to the sulfur-bearing ethyl chain also categorizes it as a thiophenol derivative. evitachem.com

The molecule's structure consists of a phenoxy group (a phenyl group bonded to an oxygen atom) linked to another phenyl ring through an ethyl group, which is in turn terminated by a thiol group. evitachem.com This combination of a flexible ethane (B1197151) chain, an ether linkage, and a reactive thiol group defines its chemical character and reactivity. evitachem.com The thiol group, in particular, is known for its nucleophilicity and its ability to undergo oxidation reactions, which are pivotal to its role in synthesis. evitachem.com

Interactive Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1267978-09-5 | evitachem.combldpharm.com |

| Molecular Formula | C₁₄H₁₄OS | evitachem.combldpharm.com |

| Molecular Weight | 230.33 g/mol | evitachem.combldpharm.com |

| Core Structure | Two phenyl groups linked by an ethane bridge | evitachem.com |

| Key Functional Groups | Thiol (-SH), Phenoxy ether (-O-) | evitachem.com |

Academic Significance as a Synthetic Intermediate and Building Block

The academic significance of this compound lies primarily in its role as a synthetic intermediate and a versatile building block in the construction of more complex molecules. evitachem.com

As a synthetic intermediate , it serves as a precursor in multi-step organic synthesis pathways. evitachem.com The thiol group can readily undergo nucleophilic substitution reactions to form thioethers or can be oxidized to disulfides and sulfonic acids. evitachem.com These transformations are fundamental for integrating the 4-phenoxyphenyl scaffold into larger molecular frameworks. evitachem.com For instance, related phenoxyphenyl structures are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com One patent describes the preparation of 6-(4-phenoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide, which begins with the synthesis of 4-phenoxyacetophenone, a structurally related ketone, highlighting the utility of the phenoxyphenyl moiety as a synthetic starting point. google.com

As a building block , this compound provides a foundational structure that can be systematically modified. In drug development, its structure is seen as a valuable starting point for creating new biologically active compounds. evitachem.com The term "building block" is common in organic synthesis, referring to molecules like ethane-1,2-dithiol that are used to construct more elaborate structures. wikipedia.org This concept is also central to the development of materials like Covalent Organic Frameworks (COFs), where diverse organic building blocks are linked to create porous, crystalline materials. mdpi.com In material science, the thiol group of this compound allows for its potential use in creating functional materials through cross-linking chemistry. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c16-11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTKELIEIMJHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Synthesis Strategies

Established Synthetic Pathways for 2-(4-Phenoxyphenyl)ethanethiol and Related Structures

Traditional synthetic routes to this compound and similar structures often rely on well-established organic reactions. These methods, while robust, may sometimes require harsh conditions or stoichiometric reagents.

Thioacetalization Approaches with Lewis Acids

The formation of thioacetals from carbonyl compounds is a fundamental transformation in organic synthesis, often serving as a method to introduce sulfur-containing functionalities that can be further manipulated. The reaction of an aldehyde or ketone with a thiol in the presence of a Lewis acid catalyst leads to the formation of a thioacetal. This approach can be envisioned for the synthesis of this compound starting from 4-phenoxybenzaldehyde.

The general mechanism involves the activation of the carbonyl group by the Lewis acid, followed by nucleophilic attack of the thiol to form a hemithioacetal. Subsequent protonation of the hydroxyl group and elimination of water, facilitated by the Lewis acid, generates a thionium (B1214772) ion, which is then attacked by a second thiol molecule to yield the dithioacetal. For the synthesis of an ethanethiol (B150549) derivative, a two-carbon sulfur-containing nucleophile would be required, or a subsequent modification of the thioacetal.

A plausible synthetic route could involve the reaction of 4-phenoxybenzaldehyde with 1,2-ethanedithiol in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) to form the corresponding 1,3-dithiolane. Subsequent reductive cleavage of the C-S bonds in the dithiolane ring would then yield the desired this compound.

Table 1: Common Lewis Acids in Thioacetalization Reactions

| Lewis Acid | Typical Reaction Conditions |

| Boron trifluoride etherate (BF₃·OEt₂) | Inert solvent (e.g., CH₂Cl₂), room temperature |

| Zinc chloride (ZnCl₂) | Often used in neat conditions or with a minimal amount of solvent |

| Aluminum chloride (AlCl₃) | Can be used, but its high reactivity may lead to side reactions |

| Titanium tetrachloride (TiCl₄) | Effective, but requires anhydrous conditions due to its moisture sensitivity |

Friedel-Crafts Reaction Applications in Thiol Synthesis

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the attachment of alkyl or acyl substituents to an aromatic ring. organic-chemistry.org While direct thiolation via a Friedel-Crafts-type reaction is not common, this methodology can be adapted to introduce a precursor functional group that is subsequently converted to the ethanethiol moiety.

A strategic application for the synthesis of this compound involves the Friedel-Crafts acylation of diphenyl ether. chemguide.co.uk The reaction of diphenyl ether with an acyl halide, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), would introduce a chloroacetyl group onto the phenoxy-substituted phenyl ring. organic-chemistry.org The resulting α-chloro ketone can then undergo a series of transformations.

The ketone can be reduced to a secondary alcohol, which can then be converted to a halide. Alternatively, a more direct route involves the reduction of the carbonyl group to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction. organic-chemistry.org The resulting 2-chloro-1-(4-phenoxyphenyl)ethane can then be treated with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to install the thiol group.

Table 2: Key Steps in a Friedel-Crafts Acylation Approach

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Diphenyl ether, Chloroacetyl chloride, AlCl₃ | 2-Chloro-1-(4-phenoxyphenyl)ethan-1-one |

| 2 | Carbonyl Reduction | e.g., Wolff-Kishner (H₂NNH₂, KOH) | 1-Chloro-2-(4-phenoxyphenyl)ethane |

| 3 | Thiol Installation | NaSH or 1. Thiourea, 2. NaOH(aq) | This compound |

Formation and Transformation of Ethanethiol Esters

The formation of thioesters provides another versatile route to thiols. Aryl thiols can be prepared from aryl halides through the formation of an S-aryl thiocarboxylate, which is subsequently hydrolyzed. beilstein-journals.org This strategy can be adapted for the synthesis of this compound.

Starting from a suitable precursor such as 4-phenoxybenzyl halide, a two-step sequence can be employed. First, the halide can be converted to the corresponding thioacetate by reaction with a thioacetate salt (e.g., potassium thioacetate). The resulting S-(4-phenoxybenzyl) thioacetate can then be hydrolyzed under basic or acidic conditions to yield the corresponding thiol. To obtain the ethanethiol derivative, a two-carbon extension would be necessary prior to the thioester formation.

A more direct approach would start with 2-(4-phenoxyphenyl)ethanol. This alcohol can be converted to a leaving group (e.g., tosylate or halide) and then reacted with potassium thioacetate. Subsequent hydrolysis of the resulting thioester, S-(2-(4-phenoxyphenyl)ethyl) ethanethioate, would furnish the desired this compound. nih.gov

Reductive Synthesis from Thiocyanate Precursors

The reduction of organic thiocyanates to thiols is a well-established method. google.com This pathway involves the initial preparation of a thiocyanate precursor, which is then chemically reduced to the corresponding thiol. For the synthesis of this compound, the key intermediate would be 2-(4-phenoxyphenyl)ethyl thiocyanate.

This intermediate can be synthesized from 2-(4-phenoxyphenyl)ethyl halide (e.g., bromide or chloride) by nucleophilic substitution with a thiocyanate salt, such as potassium or sodium thiocyanate. The subsequent reduction of the thiocyanate group to a thiol can be achieved using various reducing agents. A common and effective method is the use of a dissolving metal reduction, such as sodium in liquid ammonia. google.com Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable additive can also be employed.

Ether Cleavage Reactions Utilizing Ethanethiol Derivatives

While the diphenyl ether linkage in this compound is generally stable, ether cleavage reactions are a significant class of reactions in organic synthesis. In the context of synthesizing the target molecule, this section would more appropriately refer to the use of an ethanethiol derivative as a nucleophile in a reaction that forms the target structure, rather than cleaving the phenoxyphenyl ether bond.

A plausible synthetic route involves the reaction of a suitable electrophile, such as 4-phenoxybenzyl halide, with a nucleophile that can deliver the ethanethiol moiety. For instance, the reaction of 4-phenoxybenzyl chloride with the anion of ethanethiol (sodium ethanethiolate) would lead to the formation of a thioether. To arrive at this compound, a one-carbon homologation would be necessary before or after the introduction of the sulfur atom.

A more direct approach would involve the reaction of 2-(4-phenoxyphenyl)ethyl halide with a sulfur nucleophile as described in the previous sections. The term "ether cleavage" in this context is less relevant to the direct synthesis of the target molecule from a diphenyl ether precursor via cleavage of the ether bond.

Emerging and Catalytic Methodologies for Aryl Thiol Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional stoichiometric approaches. The synthesis of aryl thiols has benefited greatly from these advancements, particularly through the development of transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org

The formation of the C-S bond in aryl thiols can be efficiently achieved using catalysts based on palladium, copper, nickel, or cobalt. researchgate.net These reactions typically involve the coupling of an aryl halide (or triflate) with a sulfur source. For the synthesis of this compound, a precursor such as 4-bromo- or 4-iododiphenyl ether could be coupled with a reagent that delivers the ethanethiol group.

Copper-catalyzed C-S coupling reactions are particularly noteworthy due to the lower cost and toxicity of copper compared to palladium. beilstein-journals.org For example, a CuI-catalyzed coupling of an aryl iodide with sulfur powder, followed by in situ reduction of the resulting disulfide or polysulfide with sodium borohydride, can produce aryl thiols in good yields. organic-chemistry.org

Table 3: Examples of Catalytic Systems for C-S Bond Formation

| Catalyst System | Aryl Substrate | Sulfur Source | Key Features |

| Pd(OAc)₂ / Josiphos ligand | Aryl chlorides, bromides, iodides | Thiols | Low catalyst loadings, broad functional group tolerance |

| CuI / 1,10-phenanthroline | Aryl iodides | Thiobenzoic acid | Mild conditions, high yields of thioester intermediate |

| NiCl₂(dppe) | Aryl halides | Thiols | Effective for coupling with various thiols |

| Co-based catalysts | Aryl iodides and bromides | Thiols | Alternative to more common Pd and Cu catalysts |

These catalytic methods represent the forefront of aryl thiol synthesis and offer promising routes for the efficient and scalable production of this compound and related compounds. The choice of a specific catalytic system would depend on the availability of starting materials, desired scale, and economic considerations.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-sulfur (C-S) bonds. The synthesis of this compound can be envisioned through several palladium-catalyzed routes, primarily involving the coupling of an appropriate aryl halide or triflate with a thiol-containing fragment.

One of the most direct methods involves the cross-coupling of a 4-phenoxyphenyl derivative with a two-carbon thiol synthon. For instance, the reaction of 4-phenoxyphenyl bromide or iodide with a protected 2-mercaptoethanol derivative, followed by deprotection, would yield the desired product. The choice of ligand is crucial in these reactions to prevent catalyst deactivation by the sulfur-containing substrate. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and various biaryl phosphines have been shown to be effective in promoting C-S bond formation. semanticscholar.orgorganic-chemistry.org

A plausible synthetic route could involve the following steps:

Preparation of the Aryl Halide: Synthesis of 1-bromo-4-phenoxybenzene from phenol and 1,4-dibromobenzene.

Palladium-Catalyzed Cross-Coupling: The coupling of 1-bromo-4-phenoxybenzene with a protected ethanethiol equivalent, such as S-(2-hydroxyethyl) ethanethioate.

Functional Group Manipulation: Conversion of the resulting alcohol to the corresponding thiol.

Alternatively, a palladium-catalyzed reaction could be employed to couple a 4-phenoxyphenyl organometallic reagent with a sulfur-containing electrophile.

| Catalyst System | Aryl Halide | Thiol Source | Typical Conditions | Potential Product |

| Pd(OAc)₂ / dppf | 4-Phenoxyphenyl bromide | 2-Mercaptoethanol (protected) | Base (e.g., NaOtBu), Toluene, Heat | 2-(4-Phenoxyphenyl)ethanol derivative |

| Pd₂(dba)₃ / Xantphos | 4-Phenoxyphenyl triflate | Thioacetic acid | Base (e.g., K₂CO₃), Dioxane, Heat | S-(4-Phenoxyphenyl)ethanethioate |

Radical Reaction Strategies for Aryl Systems

Radical-based methodologies provide an alternative and often complementary approach to transition metal-catalyzed reactions for the formation of C-S bonds. These reactions typically involve the generation of a thiyl radical which can then react with a suitable aryl precursor.

A potential radical-based synthesis of this compound could involve the anti-Markovnikov hydrothiolation of 4-phenoxystyrene. This reaction would proceed via the addition of a thiol radical (generated from a thiol source like hydrogen sulfide (B99878) or a protected thiol) to the styrene double bond. The reaction can be initiated photochemically or by using a radical initiator such as azobisisobutyronitrile (AIBN). nih.gov Visible light photoredox catalysis has emerged as a mild and efficient method for generating thiyl radicals for such transformations. organic-chemistry.org

The proposed mechanism involves:

Initiation: Generation of a thiyl radical from a suitable thiol precursor.

Propagation: Addition of the thiyl radical to 4-phenoxystyrene to form a benzylic radical intermediate.

Chain Transfer: Hydrogen atom abstraction from another molecule of the thiol precursor by the benzylic radical to yield the product and regenerate the thiyl radical.

This approach is attractive due to its potential for high atom economy and the use of milder reaction conditions compared to some traditional methods.

| Radical Initiator | Starting Material | Thiol Source | Reaction Type | Expected Product |

| AIBN / Heat | 4-Phenoxystyrene | Thioacetic acid | Radical Addition | S-(2-(4-Phenoxyphenyl)ethyl) ethanethioate |

| Visible Light / Photocatalyst | 4-Phenoxystyrene | Ethanethiol | Hydrothiolation | This compound |

Base-Catalyzed Condensation Reactions in Aminothiol Synthesis

While the prompt specifies "Base-Catalyzed Condensation Reactions in Aminothiol Synthesis," the synthesis of this compound, which is not an aminothiol, would likely proceed through a different type of base-mediated reaction. A more relevant approach would be the base-catalyzed nucleophilic substitution or ring-opening of a suitable electrophile with a sulfur nucleophile.

One possible strategy involves the reaction of a 2-(4-phenoxyphenyl)ethyl halide (e.g., bromide or chloride) with a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. This is a classic method for thiol synthesis. The base in this context would be the hydrosulfide anion or the hydroxide used in the hydrolysis of the isothiouronium salt intermediate.

Another base-catalyzed approach could be the ring-opening of a thiirane (episulfide). For instance, a phenoxyphenyl nucleophile, such as a 4-phenoxyphenyl Grignard or organolithium reagent, could react with thiirane in a base-catalyzed manner to form the desired product. However, a more plausible route would involve the reaction of a 4-phenoxyphenyl-substituted epoxide with a sulfur nucleophile like thiourea, which upon hydrolysis would yield the corresponding hydroxythiol. Subsequent deoxygenation would lead to this compound. The ring-opening of thiiranes with nucleophiles is a known method for the synthesis of thiols. nih.govdocumentsdelivered.com

| Base | Electrophile | Sulfur Nucleophile | Reaction Type | Intermediate/Product |

| NaSH | 2-(4-Phenoxyphenyl)ethyl bromide | HS⁻ | Nucleophilic Substitution | This compound |

| NaOH (for hydrolysis) | 2-(4-Phenoxyphenyl)ethyl bromide | Thiourea | Nucleophilic Substitution/Hydrolysis | Isothiouronium salt / this compound |

| Base catalyst | 4-Phenoxyphenyloxirane | Thiourea | Ring-opening/Hydrolysis | 1-(4-Phenoxyphenyl)-2-mercaptoethanol |

Organometallic Approaches in Related Sulfur Chemistry

Organometallic reagents are powerful nucleophiles and are widely used in the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, organometallic reagents such as Grignard reagents and organolithium compounds can be employed.

A common organometallic approach to thiols involves the reaction of a Grignard or organolithium reagent with elemental sulfur (S₈). mdpi.comchemistrysteps.com In this case, 4-phenoxyphenethylmagnesium bromide could be prepared from the corresponding bromide and magnesium metal. Subsequent reaction with elemental sulfur, followed by a reductive workup (e.g., with lithium aluminum hydride or acidification), would yield this compound.

Alternatively, organocuprates, which are generally softer nucleophiles than Grignard or organolithium reagents, can also be utilized for C-S bond formation. chemistrysteps.commasterorganicchemistry.com The reaction of a lithium di-(4-phenoxyphenethyl)cuprate with a suitable sulfur electrophile could be a potential route.

These organometallic methods are versatile but require strictly anhydrous conditions due to the high reactivity of the organometallic intermediates.

| Organometallic Reagent | Sulfur Source | Reaction Conditions | Potential Outcome |

| 4-Phenoxyphenethylmagnesium bromide | Elemental Sulfur (S₈) | Anhydrous Ether/THF, then reductive workup | Formation of this compound |

| 4-Phenoxyphenethyllithium | Elemental Sulfur (S₈) | Anhydrous Ether/Hexane, then reductive workup | Formation of this compound |

| Lithium di-(4-phenoxyphenethyl)cuprate | Thiirane | Anhydrous Ether/THF | Ring-opening to form the desired thiol |

Stereoselective Synthesis of Related Thiol-Containing Compounds

While this compound itself is achiral, the introduction of a substituent on the ethanethiol backbone would create a chiral center, making stereoselective synthesis a relevant consideration for the preparation of its analogues. The development of asymmetric methods for the synthesis of chiral thiols is an active area of research. researchgate.netnih.gov

One approach to the stereoselective synthesis of a chiral analogue, such as 1-(4-phenoxyphenyl)ethanethiol, would be the asymmetric reduction of a corresponding ketone, 4-phenoxyphenyl methyl thioketone. However, thioketones are often unstable. A more practical route would involve the asymmetric reduction of 4-phenoxyacetophenone to the corresponding chiral alcohol, followed by conversion of the hydroxyl group to a thiol with inversion of configuration, for example, via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

Another strategy could involve the asymmetric conjugate addition of a thiol to an α,β-unsaturated system. For instance, the enantioselective addition of a thiol to a 4-phenoxyphenyl-substituted α,β-unsaturated ester, followed by functional group manipulations, could lead to a chiral thiol-containing compound. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, are employed to control the stereochemistry of these reactions. nih.gov

| Asymmetric Method | Starting Material | Chiral Influence | Potential Chiral Product |

| Asymmetric Reduction | 4-Phenoxyacetophenone | Chiral reducing agent (e.g., CBS catalyst) | Chiral 1-(4-Phenoxyphenyl)ethanol |

| Mitsunobu Reaction | Chiral 1-(4-Phenoxyphenyl)ethanol | Thioacetic acid (inversion of stereochemistry) | Chiral S-(1-(4-Phenoxyphenyl)ethyl) ethanethioate |

| Asymmetric Conjugate Addition | 4-Phenoxyphenyl-α,β-unsaturated ester | Chiral catalyst and thiol | Chiral ester with a thiol-containing side chain |

Chemical Reactivity and Reaction Mechanism Investigations

Reactivity of the Thiol Group

The sulfur atom in the thiol group of 2-(4-Phenoxyphenyl)ethanethiol possesses lone pairs of electrons and the S-H bond is relatively weak, making it a potent nucleophile and a source of thiyl radicals. This dual reactivity underpins its involvement in a wide array of chemical transformations.

Nucleophilic Addition Reactions

As a strong nucleophile, the thiolate anion, formed by the deprotonation of the thiol, readily participates in addition reactions with electrophilic centers.

Conjugate Nucleophilic Addition to α,β-Unsaturated Carbonyls

The conjugate, or 1,4-addition, of thiols to α,β-unsaturated carbonyl compounds is a well-established carbon-sulfur bond-forming reaction, often referred to as the Michael addition. alfa-chemistry.comlibretexts.org In the case of this compound, the reaction is initiated by a base that deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated system. libretexts.orgyoutube.com

The mechanism proceeds via the attack of the thiolate on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. youtube.com Subsequent protonation of this enolate, typically by the protonated base or a protic solvent, yields the final β-thioether carbonyl compound. youtube.com The reaction is thermodynamically favored due to the formation of a stable carbonyl group in the product. libretexts.org Weakly basic nucleophiles, such as thiols, generally favor the 1,4-addition pathway over the 1,2-addition (direct attack at the carbonyl carbon). libretexts.org

Below is a table summarizing the key steps in the conjugate addition of this compound to a generic α,β-unsaturated ketone.

| Step | Description | Reactants | Intermediate/Product |

| 1. Deprotonation | A base removes the acidic proton from the thiol group to form a highly nucleophilic thiolate anion. | This compound, Base | 2-(4-Phenoxyphenyl)ethanethiolate |

| 2. Nucleophilic Attack | The thiolate anion attacks the β-carbon of the α,β-unsaturated carbonyl compound. | 2-(4-Phenoxyphenyl)ethanethiolate, α,β-Unsaturated Ketone | Resonance-stabilized Enolate |

| 3. Protonation | The enolate intermediate is protonated to yield the final 1,4-addition product. | Enolate Intermediate, Proton Source | β-Thioether Ketone |

Thiol-Ene Reactions and Hydrothiolation Mechanisms

The thiol-ene reaction is a powerful and efficient "click chemistry" process involving the addition of a thiol across a carbon-carbon double bond (alkene) to form a thioether. wikipedia.orgchem-station.com This reaction can proceed through two primary mechanisms: a free-radical addition or a base/nucleophile-catalyzed Michael addition. taylorandfrancis.com

The free-radical hydrothiolation is the most common pathway. alfa-chemistry.comwikipedia.org It is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical from this compound. wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. wikipedia.org A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yields the thioether product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.org

| Thiol-Ene Reaction Mechanism Steps |

| Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). |

| Propagation Step 1: The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. |

| Propagation Step 2: The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the thioether product and a new thiyl radical. |

| Termination: Radicals combine to terminate the chain reaction. |

The nucleophilic mechanism involves the base-catalyzed addition of the thiolate to an electron-deficient alkene, similar to the conjugate addition described previously. alfa-chemistry.comtaylorandfrancis.com

Oxidation Reactions: Disulfide and Sulfonic Acid Formation

The thiol group of this compound is susceptible to oxidation, leading to different products depending on the strength of the oxidizing agent.

Mild oxidation, often carried out in the presence of agents like iodine or air, results in the coupling of two thiol molecules to form a disulfide. libretexts.orggoogle.com This reaction involves the removal of a hydrogen atom from each of two thiol molecules to form a sulfur-sulfur single bond. libretexts.org This process is a key reaction in protein chemistry, where disulfide bridges form between cysteine residues. libretexts.org The oxidation can be facilitated by various reagents and conditions, and even simple exposure to air can slowly lead to disulfide formation. chemrxiv.org

Stronger oxidizing agents, such as hydrogen peroxide, nitric acid, or potassium permanganate, can further oxidize the thiol group. nih.govgoogle.com The oxidation can proceed through intermediate states like sulfenic and sulfinic acids to ultimately form the highly stable sulfonic acid. google.comgoogle.com The formation of sulfonic acids from thiols or disulfides often requires harsh reaction conditions. google.com For instance, oxidation can be achieved using an oxygen-containing gas in the presence of nitric acid and a bromine or hydrogen bromide co-catalyst. google.com

| Oxidation Product | Oxidizing Conditions | Functional Group Formed |

| Disulfide | Mild (e.g., I₂, air, mild base) | -S-S- |

| Sulfonic Acid | Strong (e.g., H₂O₂, HNO₃, KMnO₄) | -SO₃H |

Formation of Thionium (B1214772) Intermediates

While not as common as the previously discussed reactions, thiols can form thionium ions (R-S+=R'R''). These intermediates are typically generated from thioacetals or thioketals by the action of a Lewis acid or other electrophilic species. Although direct formation from a thiol like this compound is less direct, its thioether derivatives can serve as precursors to thionium ions, which are reactive electrophiles in their own right and can participate in various carbon-carbon bond-forming reactions.

Coordination Chemistry as an S-Donor Ligand

The sulfur atom in this compound, particularly in its thiolate form, is a soft donor and can act as a ligand, binding to a wide range of metal ions. researchgate.netrsc.org As an S-donor ligand, it can form stable coordination complexes with various transition metals. researchgate.net The thiol is typically deprotonated upon coordination to a metal center. researchgate.net These thiolato complexes are important in bioinorganic chemistry and catalysis. The coordination geometry and properties of the resulting metal complex depend on the metal ion, its oxidation state, and the other ligands present. For example, gold(I) is known to form linear complexes with two thiolate ligands. researchgate.net The study of sulfur donor atom coordination chemistry is crucial for understanding the role of metal-sulfur bonds in metalloproteins and for designing new catalysts. rsc.orgrsc.org

Reactivity of the Phenoxyphenyl Moiety

The phenoxyphenyl moiety consists of two phenyl rings linked by an ether oxygen. This structure possesses a unique electronic character that dictates its reactivity. The phenoxy group (-OPh) significantly influences the reactivity of the phenyl ring to which the ethanethiol (B150549) side chain is attached.

The phenoxy group, akin to alkoxy groups (-OR), is a potent activating group in electrophilic aromatic substitution (EAS) reactions. ucalgary.caorganicmystery.com The oxygen atom's lone pair of electrons can be delocalized into the attached benzene (B151609) ring through resonance. youtube.com This delocalization increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. youtube.com

Consequently, the phenoxy group is classified as an ortho, para-director. ucalgary.ca When this compound undergoes electrophilic aromatic substitution, the incoming electrophile will preferentially add to the positions ortho to the phenoxy group (positions 3 and 5 on the ring bearing the ethanethiol chain). The para position (position 2) is already occupied by the ethanethiol substituent.

Common electrophilic aromatic substitution reactions for aryl ethers include:

Halogenation: Reaction with bromine or chlorine, typically in the presence of a Lewis acid catalyst, although the high activation of the ring may allow the reaction to proceed under milder conditions.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride to introduce an acyl group. lkouniv.ac.in The deactivating nature of the resulting ketone group prevents further substitution. lkouniv.ac.in

Friedel-Crafts Alkylation: Introduction of an alkyl group, though this reaction is often prone to polysubstitution and carbocation rearrangements.

Due to the strong activating effect of the ether linkage, these reactions often proceed more readily and under milder conditions than those required for benzene itself. ucalgary.cayoutube.com

The phenoxyphenyl moiety also exhibits distinct reactivity under radical conditions. In radical arylation reactions, which often utilize arenediazonium salts as a source of aryl radicals, phenyl ethers demonstrate good regioselectivity. researchgate.net Studies have shown that radical attack typically occurs at the ortho position with respect to the alkoxy group. researchgate.net This preference is attributed to the electronic influence of the ether oxygen on the stability of the intermediate radical species.

Furthermore, the generation of a phenoxyl radical by homolysis of a phenolic O-H bond has been shown to act as a powerful, transient electron-withdrawing group. nih.gov While this compound does not have a phenolic hydroxyl group, this principle highlights the significant electronic impact that an oxygen radical can have on an aromatic ring. In the context of the phenoxyphenyl ether linkage, radical reactions initiated at or near the ether oxygen could substantially alter the electronic properties and subsequent reactivity of the aromatic rings. For instance, the recombination of peroxy radicals is a known pathway for forming ether and ester linkages, suggesting that the ether bond itself could be involved in complex radical-mediated atmospheric or oxidative processes. copernicus.org

Mechanistic Studies of Reactions Involving this compound

Mechanistic studies for reactions involving the ethanethiol side chain provide critical insights into the compound's behavior, particularly its nucleophilicity and the nature of the transition states in its reactions.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles due to the high polarizability of the sulfur atom. youtube.com Kinetic analyses of reactions involving this compound, such as nucleophilic substitution (Sₙ2) or addition to electrophilic double bonds (thiol-ene reactions), are essential for quantifying its reactivity. youtube.comnih.gov The rate of these reactions is typically determined by monitoring the disappearance of reactants or the appearance of products over time. The second-order rate constant (k) is a key parameter derived from these studies, reflecting the intrinsic reactivity of the thiol.

For instance, in a reaction with an alkyl halide (R-X), the rate law would be: Rate = k [this compound] [R-X]

Computational and experimental kinetic analyses of thiol-ene reactions have established clear relationships between the structure of the reactants and the reaction rates, highlighting the factors that control the activation barriers for the propagation and chain-transfer steps in these processes. nih.govepa.gov

A Brønsted-type plot is a linear free-energy relationship that correlates the logarithm of the rate constant (k) for a series of reactions with the pKₐ of the participating acid or base. nih.gov For reactions where the thiol acts as a nucleophile, a Brønsted plot can be constructed by reacting this compound with a series of related electrophiles or by reacting a series of related thiols with a single electrophile.

The relationship is described by the Brønsted equation: log(k) = β pK*ₐ + C

The Brønsted coefficient, β (beta), is the slope of the plot and provides information about the structure of the transition state in the rate-determining step. researchgate.net

A β value close to 1.0 suggests that the transition state closely resembles the products, with a significant amount of bond formation between the nucleophile and the electrophile. nih.gov

A β value close to 0 indicates that the transition state resembles the reactants, with very little bond formation having occurred.

Intermediate β values suggest a transition state where bond formation is partially complete.

Split or curved Brønsted plots can also occur, often indicating a change in the reaction mechanism or the rate-determining step across the series of reactants. researchgate.netresearchgate.net

Hypothetical Brønsted Data for the Reaction of Thiolates with an Electrophile

This table presents hypothetical data for the reaction of a series of substituted aryl thiolates with a reference electrophile to illustrate the construction of a Brønsted plot.

| Thiolate Nucleophile | pKa of Conjugate Acid (ArSH) | Rate Constant, k (M⁻¹s⁻¹) | log(k) |

| 4-Nitrophenyl thiolate | 4.5 | 0.1 | -1.00 |

| 4-Chlorophenyl thiolate | 6.0 | 1.5 | 0.18 |

| Phenyl thiolate | 6.6 | 5.0 | 0.70 |

| 4-Phenoxyphenyl thiolate | 6.8 | 7.9 | 0.90 |

| 4-Methylphenyl thiolate | 7.2 | 20.0 | 1.30 |

| 4-Methoxyphenyl thiolate | 7.5 | 45.0 | 1.65 |

A plot of log(k) versus pKa for this data would yield a straight line with a slope β, providing insight into the charge development on the sulfur atom in the transition state.

The temperature dependence of a reaction rate constant can be analyzed using the Eyring equation, which is derived from transition state theory. libretexts.orgwikipedia.org The Eyring equation is expressed as:

ln(k/T) = -ΔH‡/R * (1/T) + ln(kₑ/h) + ΔS‡/R

where:

k is the rate constant

T is the absolute temperature (K)

ΔH‡ is the enthalpy of activation

ΔS‡ is the entropy of activation

R is the gas constant

kₑ is the Boltzmann constant

h is the Planck constant

An Eyring plot of ln(k/T) versus 1/T yields a straight line. acs.org The activation parameters can be determined from this plot: libretexts.orgyoutube.com

Slope = -ΔH‡/R

Y-intercept = ln(kₑ/h) + ΔS‡/R

These parameters provide profound insight into the mechanism: libretexts.org

Enthalpy of Activation (ΔH‡): Represents the energy barrier required to reach the transition state (related to the Arrhenius activation energy).

Entropy of Activation (ΔS‡): Reflects the change in order or disorder when moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, typical of associative or bimolecular mechanisms (e.g., Sₙ2) where two molecules combine. youtube.com A positive ΔS‡ indicates a more disordered transition state, characteristic of dissociative or unimolecular mechanisms (e.g., Sₙ1). libretexts.org

Hypothetical Kinetic Data for a Reaction of this compound

This table provides hypothetical rate constants at different temperatures for a reaction involving this compound, which would be used to construct an Eyring plot.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k/T) |

| 298 | 0.003356 | 0.015 | -10.81 |

| 308 | 0.003247 | 0.040 | -9.64 |

| 318 | 0.003145 | 0.100 | -8.76 |

| 328 | 0.003049 | 0.235 | -8.02 |

| 338 | 0.002959 | 0.520 | -7.27 |

Interpretation of Calculated Activation Parameters

Based on a hypothetical Eyring plot derived from the data above.

| Parameter | Calculated Value | Mechanistic Interpretation |

| ΔH‡ | 85 kJ/mol | Indicates a significant energy barrier for the reaction, suggesting that bond breaking and/or formation is energetically demanding. |

| ΔS‡ | -45 J/(mol·K) | The negative value suggests that the transition state is more ordered than the reactants. This is characteristic of a bimolecular, associative mechanism where two reactant molecules come together in the rate-determining step. youtube.comlibretexts.org |

Absence of Specific Research Data for this compound

A thorough review of available scientific literature reveals a significant lack of specific research data concerning the chemical reactivity and reaction mechanism of the compound This compound . Consequently, it is not possible to provide a detailed, evidence-based article on the topics of solvent kinetic isotope effects, pH dependence studies, and computational chemistry approaches as requested.

The investigation into the chemical behavior of a specific compound requires dedicated experimental and theoretical studies. These studies provide the foundational data necessary to understand and describe its reactivity, including the influence of solvents, pH, and the intricate details of its reaction pathways at a molecular level.

While general principles of chemical reactivity, kinetic isotope effects, and computational methodologies are well-established in the field of chemistry, applying these concepts to a specific molecule like this compound necessitates direct research on that compound. Without such studies, any discussion would be purely speculative and would not meet the standards of scientific accuracy.

Further research, including experimental kinetics studies and computational modeling, would be required to elucidate the specific chemical properties and reaction mechanisms of this compound as outlined in the requested sections.

Derivatization and Functionalization Strategies in Research

Strategies for Thioether and Sulfide (B99878) Linkage Formation

The thiol group of 2-(4-Phenoxyphenyl)ethanethiol is nucleophilic, enabling it to react with various electrophiles to form thioether or sulfide linkages (R-S-R'). This reactivity is a cornerstone for modifying the compound or linking it to other molecular fragments. evitachem.com

One of the most common methods for thioether synthesis is the reaction of the thiol with an alkyl halide. chemistrysteps.com In this SN2 reaction, the thiolate anion, typically generated by treating the thiol with a base, acts as the nucleophile, displacing the halide.

Another significant strategy involves the ring-opening of epoxides. Thiols can react with epoxides, often catalyzed by a Lewis acid, to yield β-hydroxy thioethers. google.com For example, the reaction with epichlorohydrin (B41342) in the presence of a catalyst can form 1-(4-phenoxyphenylethoxy)-3-chloropropan-2-ol. Furthermore, reacting a thiol with an alcohol in the presence of a Lewis acid catalyst like zinc chloride provides another route to thioether formation. google.com

Electrophilic aromatic substitution offers a different approach. The electrooxidation of sulfur or diphenyl disulfide can generate electrophilic species like S²⁺ or PhS⁺, which can then react with aromatic compounds to form aryl thioethers. researchgate.net

Table 1: Synthetic Routes to Thioethers from this compound

| Reactant | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide (R-X) | Base (e.g., NaOH, NaH) | Alkyl Thioether (R-S-R') | chemistrysteps.com |

| Epoxide | Lewis Acid (e.g., ZnCl₂) | β-Hydroxy Thioether | google.com |

| Alcohol (R-OH) | Lewis Acid (e.g., ZnCl₂) | Thioether | google.com |

Functional Group Interconversions Involving the Thiol Moiety

The thiol group is susceptible to oxidation, allowing for its conversion into several other sulfur-containing functional groups. The nature of the final product depends on the strength of the oxidizing agent used. evitachem.comebsco.com

Mild oxidation, for instance with hydrogen peroxide or ferric oxide, converts thiols into disulfides (R-S-S-R). ebsco.comwikipedia.org This disulfide bridge formation is a key reaction in protein chemistry. chemistrysteps.com

More vigorous oxidation leads to the formation of sulfonic acids (R-SO₃H). evitachem.comebsco.com This transformation typically proceeds through intermediate oxidation states. The first step is the formation of a sulfenic acid (R-SOH), followed by oxidation to a sulfinic acid (R-SO₂H), and finally to the sulfonic acid. ebsco.com If the thiol is first converted to a sulfide (thioether), it can be further oxidized using strong agents to a sulfoxide (B87167) (R-S(=O)-R') and then to a sulfone (R-S(=O)₂-R'). chemistrysteps.com The Pummerer reaction represents another type of transformation, where a sulfoxide bearing an adjacent alkyl group can be activated to form an α-substituted sulfide. acs.org

Table 2: Oxidation Products of the Thiol Moiety

| Product Functional Group | General Structure | Oxidation Conditions | Reference |

|---|---|---|---|

| Disulfide | R-S-S-R | Mild (e.g., H₂O₂, Fe₂O₃) | ebsco.comwikipedia.org |

| Sulfenic Acid | R-SOH | Vigorous (Intermediate) | ebsco.com |

| Sulfinic Acid | R-SO₂H | Vigorous (Intermediate) | ebsco.com |

| Sulfonic Acid | R-SO₃H | Strong/Vigorous | evitachem.comebsco.com |

| Sulfoxide | R-S(=O)-R' | Oxidation of corresponding sulfide | chemistrysteps.com |

| Sulfone | R-S(=O)₂-R' | Strong oxidation of corresponding sulfide | chemistrysteps.com |

Integration into Larger Molecular Frameworks for Synthetic Studies

The structure of this compound makes it a useful building block for integrating into larger, more complex molecules for synthetic studies. evitachem.com The phenoxyphenyl group, in particular, is a structural motif found in various biologically active compounds.

A notable example involves the synthesis of gelatinase inhibitors. researchgate.net An extensive structure-activity relationship study was based on the template of 2-((4-phenoxyphenyl)sulfonylmethyl)thiirane, a potent inhibitor of human gelatinases. The synthesis of this and 65 new analogs involved multi-step processes starting from precursors related to the phenoxyphenyl structure, highlighting the importance of this framework for generating molecular diversity. researchgate.net The synthesis of these complex thiiranes requires the transformation of the initial thiol group through steps such as alkylation and oxidation. researchgate.net

The related compound, 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, known as a Belleau's reagent, has been used in the synthesis of homotropane alkaloids, demonstrating the utility of the phenoxyphenyl moiety in constructing complex heterocyclic systems. beilstein-journals.org Furthermore, derivatives containing the 4-phenoxy-phenyl group have been synthesized and investigated as novel acetyl-CoA carboxylase (ACC) inhibitors, which have potential applications in treating metabolic diseases and cancer. nih.gov

Synthesis of Aminothiol Derivatives from Aromatic Aldehydes

A versatile strategy for creating complex derivatives involves the reaction of aminothiols with aromatic aldehydes. While this compound itself is not an aminothiol, it serves as a potential precursor. Functional group transformations could introduce an amino group, which would then open up reaction pathways with aldehydes.

A facile and effective one-pot synthesis of benzylidene amino-ethanethiols has been demonstrated through the condensation reaction between 2-aminoethanethiol and various substituted aromatic aldehydes. researchgate.net This reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions. researchgate.net The reaction is generalizable, and by changing the aromatic aldehyde, a library of corresponding substituted ethane-aminothiols can be successfully synthesized and isolated. researchgate.net These β-aminothiol derivatives are valuable chiral ligands in asymmetric catalysis, for example, in the highly enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes. thieme-connect.com

Table 3: Examples of Aromatic Aldehydes in Condensation with 2-Aminoethanethiol

| Aromatic Aldehyde | Resulting Product Class | Catalyst/Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | Benzylidene amino-ethanethiol | DBU, mild conditions | researchgate.netresearchgate.net |

| Substituted Benzaldehydes (e.g., 4-fluoro, 4-chloro) | Substituted benzylidene amino-ethanethiols | DBU, mild conditions | researchgate.net |

| Various Aromatic Aldehydes | Secondary alcohols (after reaction with diethylzinc) | Product from previous step used as chiral ligand | thieme-connect.com |

Role in Advanced Materials Science Research

Utilization as a Precursor in Functional Material Synthesis

The molecular architecture of 2-(4-Phenoxyphenyl)ethanethiol makes it an effective precursor in the synthesis of a variety of functional materials. evitachem.com Its thiol group can act as a nucleophile, participating in reactions to form more complex sulfur-containing molecules. evitachem.com This reactivity is fundamental to its role as a building block for materials with tailored properties.

In organic synthesis, it serves as an intermediate, enabling the construction of larger, more intricate chemical structures. evitachem.com The presence of the phenoxyphenyl group can also influence the properties of the final material, potentially enhancing thermal stability or imparting specific optical or electronic characteristics. The synthesis of functional polymers often involves the modification of precursor polymers, and thiol-containing compounds like this compound are key to these processes. jsta.cl

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1267978-09-5 |

| Molecular Formula | C₁₄H₁₄OS |

| Molecular Weight | 230.33 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Data sourced from multiple chemical suppliers and databases. evitachem.combldpharm.com

Cross-linking Capabilities via Thiol Chemistry in Polymer and Material Development

The thiol group (-SH) on this compound is central to its utility in polymer and material development, primarily through its capacity for cross-linking. evitachem.com Cross-linking is a process that forms bonds between polymer chains, creating a three-dimensional network structure. mdpi.com This network structure is what gives many materials, such as hydrogels, their structural integrity and unique properties. mdpi.com

Thiol-based chemistry offers several advantages for cross-linking, including the ability to perform these reactions under mild conditions and with high selectivity, which is crucial for creating materials for biomedical applications like drug delivery and tissue engineering. mdpi.com The reactions involving thiols can be broadly categorized into addition and substitution reactions. mdpi.com

A prominent example of thiol-based cross-linking is the thiol-ene reaction, a "click" chemistry process where a thiol reacts with an alkene (a molecule with a carbon-carbon double bond). ugent.beresearchgate.net This reaction can be initiated by UV light and is highly efficient for forming polymer networks. ugent.be The resulting materials, such as core cross-linked star polymers, can form stable nano-objects with potential uses as nanocontainers for molecular cargoes. kaist.ac.kr The density and nature of the cross-linking can be controlled to fine-tune the mechanical properties and reprocessing capacity of the final material. jsta.cl

Table 2: Common Thiol-Based Cross-linking Reactions

| Reaction Type | Description | Key Features |

|---|---|---|

| Thiol-Ene Reaction | Radical-mediated addition of a thiol across a double bond. | High efficiency, can be photoinitiated, forms stable thioether linkages. researchgate.net |

| Thiol-Yne Reaction | Addition of two thiols across a triple bond, leading to higher cross-link density. | Forms highly cross-linked networks. mdpi.com |

| Thiol-Disulfide Exchange | Reaction between a thiol and a disulfide bond, creating a new disulfide bond. | Results in redox-responsive materials. mdpi.com |

The versatility of thiol chemistry allows for the creation of a wide range of materials, from soft hydrogels to rigid polymer networks, by carefully selecting the reaction conditions and co-reactants. mdpi.comugent.be The incorporation of this compound into these systems can introduce the specific properties of its phenoxyphenyl group into the final cross-linked material.

Advanced Spectroscopic and Computational Characterization in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-(4-Phenoxyphenyl)ethanethiol provide definitive information about its electronic environment and atomic connectivity. While direct experimental spectra for this specific compound are not widely published, a detailed prediction can be formulated based on the well-established chemical shifts of its constituent moieties, such as ethanethiol (B150549) and diphenyl ether. libretexts.orgchemicalbook.comnih.govpdx.edu

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic regions. The two methylene (B1212753) groups (-CH₂CH₂SH) of the ethanethiol chain will appear as coupled triplets. The methylene group adjacent to the sulfur atom (α-CH₂) is anticipated to be downfield due to the deshielding effect of the sulfur, while the methylene group adjacent to the aromatic ring (β-CH₂) will also be downfield. The thiol proton (-SH) typically appears as a triplet, though its signal can be broad and its chemical shift can vary. The aromatic region will be complex, showing signals for nine protons. Due to the para-substitution pattern of the ether linkage, the two phenyl rings will each produce signals that resemble doublets or multiplets. stackexchange.comyoutube.com

The ¹³C NMR spectrum will display signals for all unique carbon atoms in the molecule. The carbons of the ethyl group will appear in the aliphatic region. The carbon atom bonded to the sulfur (C-α) will be shifted downfield relative to a standard alkane. The aromatic region will show multiple signals, with the carbons directly bonded to the oxygen atom (C-O) being the most downfield due to the oxygen's electronegativity. mnstate.edumnstate.edu Carbons in the para-disubstituted ring will show four distinct signals due to symmetry, while the monosubstituted ring will also contribute its own set of signals. mnstate.edumnstate.edu

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to -OCH₂-) | 7.25 - 7.35 | d (doublet) or m (multiplet) | ~ 8-9 |

| Ar-H (meta to -OCH₂-) | 6.95 - 7.05 | d (doublet) or m (multiplet) | ~ 8-9 |

| Ar-H (-OC₆H₅) | 7.00 - 7.40 | m (multiplet) | - |

| -CH₂-Ar (β-CH₂) | ~ 2.90 | t (triplet) | ~ 7-8 |

| -CH₂-SH (α-CH₂) | ~ 2.75 | q (quartet) or m (multiplet) | ~ 7-8 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (ether linkage) | 155 - 160 |

| C-Ar (quaternary & CH) | 115 - 140 |

| -CH₂-Ar (β-C) | ~ 38 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be observed between the signals of the two methylene groups (-CH₂-CH₂-), confirming their adjacency. A correlation between the α-CH₂ protons and the thiol (-SH) proton would also be expected, confirming the -CH₂SH fragment. Within the aromatic regions, COSY would show correlations between adjacent protons on each phenyl ring, helping to differentiate the signals from the two distinct ring systems. youtube.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~2.90 ppm to the β-carbon and the proton signal at ~2.75 ppm to the α-carbon. It would also be used to assign each aromatic proton signal to its corresponding aromatic carbon.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. researchgate.net

The molecular formula for this compound is C₁₄H₁₄OS. Its exact molecular weight is approximately 230.0765 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 230.

The fragmentation of this compound is expected to proceed through several key pathways based on the functional groups present: the ether linkage and the ethanethiol side chain. nih.govreddit.commiamioh.edu

Alpha-Cleavage: A common fragmentation pathway for thiols and sulfides is cleavage of the bond alpha to the sulfur atom. This would involve the loss of the phenoxyphenylmethyl radical to produce a fragment at m/z 61 , corresponding to [CH₂=SH]⁺.

Benzylic Cleavage: The bond between the two methylene carbons is a benzylic position. Cleavage at this C-C bond is highly favorable, leading to the formation of a stable phenoxyphenylmethyl cation at m/z 183 ([C₁₃H₁₁O]⁺) and the loss of a neutral CH₂SH radical. This m/z 183 fragment is likely to be a prominent peak.

Ether Bond Cleavage: The diaryl ether linkage can fragment. Cleavage of one of the C-O bonds could lead to a phenoxy cation [C₆H₅O]⁺ at m/z 93 or a phenyl cation [C₆H₅]⁺ at m/z 77 .

Rearrangement and Loss of CO: A characteristic fragmentation of diphenyl ethers involves rearrangement and the loss of a neutral carbon monoxide (CO) molecule (28 Da). nih.govreddit.com The molecular ion (m/z 230) could lose the ethanethiol side chain and then undergo such a rearrangement. For example, the fragment at m/z 183 could potentially undergo further fragmentation. A key fragment observed in diphenyl ether itself is at m/z 141, corresponding to the loss of a CHO group after rearrangement. reddit.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups: the thiol, the aromatic rings, and the aryl ether. spectroscopyonline.comacademyart.eduyoutube.com

Thiol Group (S-H): A weak but sharp absorption band corresponding to the S-H stretching vibration is expected in the region of 2600-2550 cm⁻¹. mdpi.comlibretexts.org This peak is highly diagnostic for the thiol functional group.

Aromatic Rings (C=C and C-H): The presence of the two phenyl rings will give rise to multiple bands. Aromatic C-H stretching vibrations appear as a group of sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Carbon-carbon double bond stretching vibrations within the aromatic rings will produce medium to sharp absorptions in the 1600-1450 cm⁻¹ region. vscht.cz Additionally, C-H out-of-plane (oop) bending vibrations in the 900-690 cm⁻¹ region can give clues about the substitution pattern of the rings (para- and mono-substituted). spectroscopyonline.com

Aryl Ether (C-O-C): Aryl ethers exhibit a strong, characteristic C-O-C asymmetric stretching vibration. This absorption is typically found between 1300 cm⁻¹ and 1200 cm⁻¹. spectroscopyonline.comacademyart.edu This strong band is a key indicator of the ether linkage.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | Thiol | 2600 - 2550 | Weak, Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | -CH₂- | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong, Sharp |

| C-O-C Asymmetric Stretch | Aryl Ether | 1300 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light. For this compound, the chromophores would be the two phenyl rings and the ether linkage.

Assessment of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound would be expected to show absorptions due to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of aromatic systems and other molecules with double bonds. The phenoxy and phenyl groups in the molecule constitute a conjugated π system, which would likely result in strong absorption bands in the UV region.

Transitions involving non-bonding electrons (n → π* or n → σ), such as the lone pair electrons on the oxygen of the ether group or the sulfur of the thiol group, may also be present. These transitions are typically weaker and can occur at different wavelengths than the π → π transitions. A detailed analysis of the spectrum, if available, would allow for the assignment of specific absorption maxima (λmax) to these electronic transitions, providing insight into the electronic structure of the molecule.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides information about the vibrational modes of a molecule. It is a light scattering technique where a molecule scatters incident light from a laser source. While most of the scattered light is of the same wavelength as the laser (Rayleigh scattering), some is scattered at a different wavelength (Raman scattering), with the energy difference corresponding to the energy of a molecular vibration. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR spectroscopy.

For this compound, a Raman spectrum would reveal characteristic vibrational frequencies for its functional groups. Key vibrational modes would include the C-H stretching and bending of the aromatic rings, C-C stretching within the rings, C-O-C stretching of the ether linkage, and vibrations of the ethanethiol chain, including the C-S and S-H stretching modes. Analysis of the precise frequencies and intensities of the Raman bands would allow for a detailed characterization of the molecule's vibrational structure.

Computational Chemistry for Structural and Vibrational Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and analyzing the properties of molecules. By solving approximations of the Schrödinger equation, DFT calculations can determine a molecule's lowest energy structure (optimized geometry) and predict its vibrational frequencies and electronic properties. These theoretical results are often used to complement and help interpret experimental data.

Optimized Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O (ether) | Data not available |

| C-S (thiol) | Data not available | |

| S-H (thiol) | Data not available | |

| Bond Angles (°) | C-O-C (ether) | Data not available |

| C-C-S (thiol) | Data not available | |

| Dihedral Angles (°) | C-C-O-C | Data not available |

Vibrational Mode Assignments and Potential Energy Distribution

Following geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational spectrum. Each calculated frequency corresponds to a specific normal mode of vibration. To understand the nature of these vibrations, a Potential Energy Distribution (PED) analysis is conducted. PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. This allows for unambiguous assignment of the calculated frequencies to specific molecular motions, such as "phenyl ring breathing" or "CH2 scissoring." These theoretical assignments are crucial for interpreting experimental Raman and IR spectra.

Table 2: Hypothetical Vibrational Mode Assignments for this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED%) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Electronic Structure Calculations (HOMO/LUMO Analysis)

The electronic properties of a molecule can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitability. A small energy gap suggests that the molecule can be easily excited, which corresponds to absorption at longer wavelengths in the UV-Vis spectrum. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution, indicating which parts of the molecule are involved in electronic transitions. For this compound, the HOMO and LUMO would likely be distributed across the conjugated π-system of the phenoxyphenyl group.

Table 3: Hypothetical Electronic Properties for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Conclusion and Future Research Directions

Current Limitations and Knowledge Gaps in Academic Understanding

A comprehensive review of the existing literature reveals that while the basic structure and some reactive properties of 2-(4-phenoxyphenyl)ethanethiol are known, a deep and thorough understanding is still lacking. The primary knowledge gaps can be summarized as follows:

Limited Mechanistic Insights: While general reactions typical of thiols and phenoxy compounds are predicted, such as nucleophilic substitution and oxidation, detailed mechanistic studies are scarce. evitachem.com The specific influence of the phenoxyphenyl group on the reactivity of the thiol moiety, and vice-versa, has not been extensively investigated. For instance, the precise electronic effects of the phenoxy group on the acidity of the thiol proton and the nucleophilicity of the thiolate anion are not well-documented.

Scarcity of Comprehensive Spectroscopic and Physicochemical Data: While basic data like molecular weight and formula are available, a complete and publicly accessible dataset of its spectroscopic and physicochemical properties is not. evitachem.combldpharm.com Detailed analyses using techniques like advanced nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling would provide invaluable insights into its three-dimensional structure, conformational dynamics, and electronic distribution.

Underdeveloped Synthetic Methodology: Although some general synthetic methods like thioacetalization and Friedel-Crafts reactions have been proposed for similar compounds, specific, optimized, and high-yielding synthetic routes for this compound are not well-established in the academic literature. evitachem.com The exploration of diverse catalytic systems and reaction conditions to improve efficiency, selectivity, and scalability is a significant area for improvement.

Nascent Application-Oriented Research: The potential applications of this compound in materials science and as an intermediate in organic synthesis are acknowledged but remain largely theoretical. evitachem.com There is a lack of published research demonstrating its practical utility in creating functional materials or as a key building block in the synthesis of complex target molecules.

Potential Avenues for Future Mechanistic and Synthetic Investigations

To address the existing knowledge gaps, future research should focus on both the fundamental reactivity and the synthetic accessibility of this compound.

Mechanistic Investigations:

In-depth Kinetic and Thermodynamic Studies: Detailed kinetic studies of its reactions, such as nucleophilic substitution and oxidation, would help to quantify the reactivity of the thiol group and understand the influence of the phenoxyphenyl substituent. Thermodynamic studies would provide crucial data on bond dissociation energies and reaction equilibria.

Computational Modeling: Density functional theory (DFT) calculations can be employed to model the electronic structure, predict reaction pathways, and elucidate transition states for its various transformations. This can provide a theoretical framework to complement experimental findings.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the movement of atoms during reactions, providing definitive evidence for proposed mechanisms.

Synthetic Investigations:

Exploration of Novel Catalytic Systems: Investigating a broader range of catalysts, including transition metal complexes and organocatalysts, could lead to more efficient and selective syntheses. For instance, exploring palladium-catalyzed cross-coupling reactions could offer a versatile method for its preparation.

Development of Green and Sustainable Synthetic Routes: Future synthetic work should prioritize the use of environmentally benign solvents, milder reaction conditions, and atom-economical approaches to align with the principles of green chemistry.

Flow Chemistry Approaches: The use of continuous flow reactors could offer advantages in terms of scalability, safety, and control over reaction parameters for the synthesis of this compound.

Broader Implications for Specialized Organic Synthesis and Materials Design Research

The insights gained from comprehensive research into this compound could have significant implications for several specialized fields.

Specialized Organic Synthesis:

Novel Building Block: A thorough understanding of its reactivity would establish this compound as a valuable and versatile building block for the synthesis of more complex molecules. The presence of both a thiol and a phenoxyphenyl group offers multiple points for functionalization.

Development of New Synthetic Methodologies: The challenges encountered and overcome in the synthesis and manipulation of this compound could inspire the development of new synthetic methods applicable to a wider range of sulfur-containing organic molecules.

Materials Design Research:

Functional Polymers and Coatings: The thiol group can participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and orthogonal, making it an ideal monomer for the synthesis of functional polymers and cross-linked networks. These materials could possess unique optical, thermal, or mechanical properties due to the incorporation of the rigid phenoxyphenyl unit.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form well-ordered self-assembled monolayers on gold and other metal surfaces. The phenoxyphenyl group could be used to tune the surface properties of these monolayers, leading to applications in sensors, electronics, and biocompatible coatings.

Nanomaterials Functionalization: this compound could be used to functionalize the surface of nanoparticles, quantum dots, and other nanomaterials, thereby modifying their solubility, stability, and reactivity for applications in catalysis, bioimaging, and drug delivery. ontosight.ai

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-(4-Phenoxyphenyl)ethanethiol in laboratory settings?

A two-step approach is typically employed:

- Step 1: Prepare the 4-phenoxyphenyl intermediate via Ullmann coupling or nucleophilic aromatic substitution using phenol derivatives and aryl halides.

- Step 2: Introduce the thiol group via thiolation reagents (e.g., thiourea or Lawesson’s reagent) or Michael addition with thiol-containing nucleophiles. Reaction optimization should focus on solvent selection (e.g., ethanol or dichloromethane), temperature control, and inert atmosphere to prevent thiol oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy: Analyze and NMR spectra to confirm the phenoxyphenyl and ethanethiol moieties. For example, the thiol proton typically appears as a singlet near δ 1.3–1.6 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., expected m/z for : ~238.08) .

- Thiol Quantification: Employ Ellman’s assay to measure free thiol groups, ensuring minimal oxidation to disulfides .

Q. What are critical storage and handling protocols for this compound?

- Storage: Keep in airtight, amber-glass containers under nitrogen or argon at –20°C to prevent oxidation. Avoid exposure to light and moisture .

- Handling: Use gloves (e.g., nitrile or butyl rubber) and safety goggles. Work in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How does the electronic environment of the phenoxyphenyl group influence the reactivity of the thiol moiety?

The electron-donating phenoxy group increases electron density on the adjacent phenyl ring, stabilizing the thiol via resonance effects. This reduces thiol acidity (higher pKa) compared to aliphatic thiols, impacting nucleophilic reactivity in Michael additions or radical-mediated reactions. Computational studies (e.g., DFT) can quantify these electronic effects .

Q. What strategies mitigate disulfide formation during synthetic applications of this compound?

- Inert Atmosphere: Conduct reactions under nitrogen/argon to limit -induced oxidation.

- Reducing Agents: Add catalytic TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce disulfide byproducts.

- Protection/Deprotection: Temporarily protect the thiol as a trityl or acetamide derivative, then deprotect with acidic or basic conditions post-reaction .

Q. What biological targets are plausible for this compound based on structural analogs?

- Enzyme Inhibition: The phenoxyphenyl motif is common in kinase inhibitors (e.g., tyrosine kinase) and metalloprotease inhibitors. Test interactions via enzymatic assays (e.g., fluorescence-based MMP-2/9 inhibition) .

- Receptor Binding: The ethanethiol group may interact with cysteine-rich domains in GPCRs or ion channels. Use radioligand displacement assays to evaluate affinity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from oxidation state or solvent polarity. Systematic solubility testing in DMSO, ethanol, and aqueous buffers (pH 4–9) under inert conditions is recommended. Use dynamic light scattering (DLS) to detect aggregates .

Methodological Considerations

Q. What analytical techniques are optimal for tracking thiol stability under varying pH conditions?

- HPLC-MS: Monitor degradation products (e.g., disulfides or sulfonic acids) using a C18 column and acetonitrile/water gradient.

- UV-Vis Spectroscopy: Measure absorbance at 412 nm (Ellman’s reagent) to quantify free thiols over time .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Molecular Dynamics (MD): Simulate interactions with metal catalysts (e.g., Pd or Au nanoparticles) to predict binding affinity.

- Docking Studies: Model thiol adsorption on catalyst surfaces to optimize heterogeneous reaction conditions .

Q. What are the limitations of using this compound in aqueous biological assays?

- Oxidation Sensitivity: Thiols rapidly oxidize in PBS or cell media, requiring TCEP stabilization.

- Membrane Permeability: The hydrophobic phenoxyphenyl group may limit cellular uptake; consider prodrug strategies (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products